molecular formula C7H11N3 B594935 N3,N3-Dimethylpyridine-3,5-diamine CAS No. 127983-73-7

N3,N3-Dimethylpyridine-3,5-diamine

Cat. No.: B594935
CAS No.: 127983-73-7
M. Wt: 137.186
InChI Key: OAEKXZSUBYTKEP-UHFFFAOYSA-N
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Description

N3,N3-Dimethylpyridine-3,5-diamine is a tertiary amine derivative of pyridine with dimethylamino groups at positions 3 and 5 of the aromatic ring. Its molecular formula is C₇H₁₁N₃, and it is characterized by a pyridine core substituted with two N,N-dimethylamine groups. This compound is commercially available as a synthetic intermediate, highlighting its utility in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-N,5-N-dimethylpyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEKXZSUBYTKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127983-73-7
Record name N3,N3-dimethylpyridine-3,5-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-Dimethylpyridine-3,5-diamine typically involves the methylation of pyridine-3,5-diamine. One common method is the reaction of pyridine-3,5-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N3,N3-Dimethylpyridine-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of partially or fully reduced amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N3,N3-Dimethylpyridine-3,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N3,N3-Dimethylpyridine-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N3,N3-Dimethylpyridine-3,5-diamine, a comparison with structurally related pyridine derivatives is provided below. Key differences in molecular structure, physicochemical properties, and applications are analyzed.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Key Physical Properties Biological/Functional Relevance References
This compound C₇H₁₁N₃ 3,5-(N,N-dimethyl)amino groups Tertiary amine; enhanced solubility in polar solvents; NMR δ (N-CH₃): ~3.26 ppm Synthetic intermediate for pharmaceuticals
Pyridine-3,5-diamine C₅H₇N₃ 3,5-amino groups (primary) Primary amines; IR peaks: ~3320 cm⁻¹ (N-H stretch); reactive in nucleophilic reactions Precursor for Schiff base synthesis
3,5-Dimethylpyridine C₇H₉N 3,5-methyl groups Lipophilic; NMR δ (CH₃): ~2.34 ppm; no amine functionality Solvent or ligand in coordination chemistry
N3-Methylpyridine-3,5-diamine C₆H₉N₃ 3-(N-methyl)amino, 5-amino Mixed primary/tertiary amines; IR peaks: ~1665 cm⁻¹ (C=O in derivatives) Intermediate for heterocyclic drug candidates
N3,N5-Bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide C₂₇H₂₂N₆O₆ Bulky nitroaryl and carboxamide groups High molecular weight (556.58 g/mol); IR: 1665 cm⁻¹ (C=O) Pharmacological activity (e.g., calcium channel modulation)

Key Observations

Structural Influence on Reactivity :

  • The tertiary amine groups in this compound reduce its nucleophilicity compared to primary amines like Pyridine-3,5-diamine, making it less reactive in condensation reactions (e.g., Schiff base formation) .
  • Bulky substituents, as seen in N3,N5-Bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide, introduce steric hindrance, altering binding affinity in biological systems .

Spectroscopic Signatures: NMR: Dimethylamino groups in this compound exhibit distinct singlet peaks near δ 3.26 ppm for N-CH₃, contrasting with δ 2.34 ppm for methyl groups in 3,5-Dimethylpyridine . IR: Absence of N-H stretches (~3320 cm⁻¹) in the tertiary amine differentiates it from primary amines like Pyridine-3,5-diamine .

Biological and Synthetic Applications :

  • This compound serves as a building block for drug candidates, leveraging its stability and solubility .
  • Pyridine-3,5-diamine derivatives are pivotal in synthesizing bioactive heterocycles, such as Schiff bases with antimicrobial properties .

Thermodynamic and Solubility Profiles :

  • The lipophilic nature of 3,5-Dimethylpyridine contrasts with the polar tertiary amine groups in this compound, which enhance water solubility .

Biological Activity

N3,N3-Dimethylpyridine-3,5-diamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 127983-73-7) features a pyridine ring substituted with two dimethylamino groups at the 3 and 5 positions. Its molecular formula is C7H11N3C_7H_{11}N_3, with a molecular weight of 137.18 g/mol. The compound's structure is critical for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This modulation can affect various biochemical pathways essential for cellular function.
  • Receptor Modulation : It may also act as a receptor modulator, influencing signaling pathways that are crucial in disease processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary findings suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines indicated that this compound reduced cell viability significantly at concentrations above 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, receptor modulation
Pyridine-2,6-diamineLowModerateUnknown
N,N-Dimethylpyridine-4-aminesHighLowEnzyme inhibition

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